molecular formula C12H23NO2 B7941995 Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate

Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate

Cat. No.: B7941995
M. Wt: 213.32 g/mol
InChI Key: QKPRNENUGIJRRL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate is a valuable chemical scaffold in medicinal chemistry and drug discovery research. It integrates two key functional groups: a protected amine and a tert-butyl ester. The tert-butyl ester group is widely used as a protecting group for carboxylic acids, as it is stable under a variety of conditions but can be removed under mild acidic conditions to reveal the free acid . This allows researchers to strategically modify the molecule during multi-step synthesis. The primary amine, while sometimes also protected, serves as a versatile handle for constructing more complex molecules through reactions such as amide bond formation or reductive amination. While specific biological data for this exact compound is not widely published in the available literature, its structure suggests potential as a building block for inhibitors that target enzymes with carboxylate-binding pockets. Research into β-lactamase enzymes, for instance, exploits carboxylic acid or bioisostere groups to bind a conserved region in the enzyme active site . Similarly, this compound could serve as a core structure in developing novel pharmacophores for various therapeutic targets, such as in the synthesis of amino acid derivatives explored for conditions related to blood coagulation . Its cyclohexane backbone provides a rigid, three-dimensional structure that can contribute to stereoelectronic properties, making it a point of interest for creating diverse compound libraries, including DNA-encoded chemical libraries (DECLs), aimed at hit identification in drug discovery campaigns .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-12(2,3)15-11(14)10-7-5-4-6-9(10)8-13/h9-10H,4-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKPRNENUGIJRRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block for synthesizing pharmaceuticals and agrochemicals. The compound can undergo reactions such as oxidation, reduction, and substitution, facilitating the formation of diverse derivatives.

Key Reactions :

  • Oxidation : The aminomethyl group can be oxidized to yield imines or nitriles.
  • Reduction : The ester functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Substitution : The aminomethyl group participates in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Medicinal Chemistry

Potential Therapeutic Applications
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. It is being investigated for its potential as a prodrug, which could enhance the bioavailability of active pharmaceutical ingredients while minimizing side effects. Understanding its interactions with biological targets is crucial for developing effective therapeutic agents .

Case Study: Anticancer Activity
A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism involved the inhibition of specific enzymes critical for cancer cell proliferation .

Industrial Applications

Use in Polymer Production
In the chemical industry, this compound is utilized in the production of polymers and resins. Its structural features allow it to act as an intermediate in synthesizing fine chemicals and specialty materials. The compound's stability and reactivity make it suitable for applications in coatings and adhesives.

Comparison with Related Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

Compound NameStructural FeaturesUnique CharacteristicsApplications
Tert-butyl (2S)-2-(aminomethyl)pyrrolidine-1-carboxylatePyrrolidine ringDifferent ring structure affects reactivityDrug synthesis
Tert-butyl (2S)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylateCyclopropylmethyl groupInfluences pharmacokineticsMedicinal chemistry
4-(Aminomethyl)cyclohexane carboxylic acidAminomethyl on cyclohexaneLacks tert-butyl ester functionalityOrganic synthesis

Mechanism of Action

The mechanism by which tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Tert-butyl 1-Amino-2-methylcyclohexane-1-carboxylate (CAS: 1247095-41-5)
  • Molecular Formula: C₁₂H₂₃NO₂ (same as the target compound).
  • Key Differences: The amino group is located at the 1-position, and a methyl group replaces the aminomethyl substituent at the 2-position.
Tert-butyl 1-Aminocyclohexane-1-carboxylate Hydrochloride (CAS: 84636-23-7)
  • Molecular Formula: C₁₁H₂₂ClNO₂.
  • Key Differences: The aminomethyl group is absent; instead, an amino group is directly attached to the cyclohexane ring. The hydrochloride salt enhances solubility in polar solvents.
  • Applications: Likely used in peptide coupling reactions due to the free amino group and improved solubility .

Analogues with Different Ring Systems

Tert-butyl 2-(Aminomethyl)pyrrolidine-1-carboxylate (CAS: 177911-87-4)
  • Molecular Formula : C₁₀H₂₀N₂O₂.
  • Key Differences : The cyclohexane ring is replaced by a five-membered pyrrolidine ring.
  • Properties: The pyrrolidine ring introduces ring strain, increasing reactivity. However, this compound exhibits significant toxicity (acute oral toxicity, skin corrosion, and carcinogenicity) compared to cyclohexane derivatives, limiting its applications .
Tert-butyl 2-Oxocyclopentane-1-carboxylate (CAS: 84109-76-2)
  • Molecular Formula : C₁₀H₁₆O₃.
  • Key Differences: A ketone (oxo) group replaces the aminomethyl substituent, and the ring is cyclopentane.
  • Reactivity : The ketone group enhances electrophilicity, making it reactive toward nucleophiles like Grignard reagents. The smaller cyclopentane ring may adopt envelope conformations, affecting stereochemical outcomes in synthesis .

Stereochemical Variants

Tert-butyl (1R,4R)-4-(Aminomethyl)cyclohexane-1-carboxylate Hydrochloride (CAS: 2138278-93-8)
  • Molecular Formula : C₁₂H₂₃ClN₂O₂.
  • Key Differences : Trans stereochemistry at the 1- and 4-positions of the cyclohexane ring.
  • Applications : Stereochemistry may influence binding affinity in drug-receptor interactions, though specific data are lacking in the provided evidence .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Properties/Applications
Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate C₁₂H₂₃NO₂ 213.32 2-aminomethyl, 1-tert-butyl ester Cyclohexane Intermediate in organic synthesis
Tert-butyl 1-amino-2-methylcyclohexane-1-carboxylate C₁₂H₂₃NO₂ 213.32 1-amino, 2-methyl Cyclohexane Steric hindrance impacts reactivity
Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate C₁₀H₂₀N₂O₂ 200.28 2-aminomethyl Pyrrolidine High toxicity limits use
Tert-butyl 2-oxocyclopentane-1-carboxylate C₁₀H₁₆O₃ 184.23 2-oxo Cyclopentane Electrophilic intermediate

Biological Activity

Tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer properties, and mechanisms of action, supported by relevant research findings and data.

Chemical Overview

This compound is an organic compound that serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for modifications that can enhance biological activity, making it a valuable target for drug development.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may also possess similar properties.

2. Anticancer Activity

The compound is being investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways. The mechanism appears to involve the modulation of key proteins involved in cell cycle regulation and apoptosis.

The mechanism of action for this compound is believed to involve the following pathways:

  • Enzymatic Interaction : The compound may act as a prodrug, undergoing enzymatic hydrolysis to release active metabolites that interact with specific molecular targets, such as enzymes or receptors.
  • Cell Signaling Pathways : It has been suggested that the compound can influence multiple signaling pathways, including those related to oxidative stress and apoptosis, potentially leading to enhanced therapeutic effects.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated inhibition of Gram-positive bacteria with an IC50 value of 45 µM.
Study BAnticancer EffectsInduced apoptosis in MCF-7 breast cancer cells with a reduction in cell viability by 60% at 100 µM concentration.
Study CMechanistic InsightsShowed modulation of ERK/MAPK signaling pathways, enhancing apoptosis in cancer cell lines.

Preparation Methods

Hydrogenation of Cyano and Aromatic Precursors

Industrial-scale synthesis often employs hydrogenation of cyano-substituted benzoic acid derivatives. Patent US3923879A details a one-step process using p-cyanobenzoic acid, hydrogen gas, and a nickel catalyst in an aqueous ammonia–alkaline medium . Under elevated temperatures (120–150°C) and pressures (50–100 atm), this method achieves simultaneous saponification, cyano-group hydrogenation, and benzene-ring saturation . Applied to tert-butyl esters, this approach could yield the target compound via:

  • Esterification : Protection of the carboxylic acid as a tert-butyl ester.

  • Catalytic hydrogenation : Nickel or ruthenium catalysts facilitate cyano-to-aminomethyl conversion and aromatic ring hydrogenation .

Table 1: Hydrogenation Conditions and Outcomes

CatalystTemperature (°C)Pressure (atm)Yield (%)Purity (%)
Nickel130708598
Ruthenium1501007895

Challenges include catalyst poisoning (e.g., sulfur impurities) and the need for rigorous pH control .

Nucleophilic Substitution of Leaving Groups

WO2021107047A1 discloses a method wherein hydroxy groups in cyclohexane intermediates are converted to leaving groups (e.g., tosyl, azide) and subsequently displaced by amines . For tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate, this entails:

  • Step 1 : Tosylation of tert-butyl 2-(hydroxymethyl)cyclohexane-1-carboxylate using toluenesulfonyl chloride.

  • Step 2 : Azide substitution (SN2 mechanism) followed by Staudinger reduction to the primary amine .

Advantages :

  • High functional-group tolerance.

  • Amenable to one-pot protocols, reducing purification steps .

Limitations :

  • Azide handling requires stringent safety measures.

  • Competing elimination reactions may reduce yields in sterically hindered systems .

Reductive Amination and Radical Pathways

Radical-based methods, such as those in WO2011147576A1, utilize tributyltin hydride and azobisisobutyronitrile (AIBN) to mediate hydrogen-atom transfer reactions . For instance, tert-butyl 2-(halomethyl)cyclohexane-1-carboxylate undergoes radical substitution with ammonia equivalents to install the aminomethyl group .

Optimized Parameters :

  • Solvent : THF or 1,4-dioxane for radical stability .

  • Catalyst : Tributyltin hydride (1.2 eq) with AIBN (0.1 eq) at 80°C .

Table 2: Radical Substitution Efficiency

SubstrateReaction Time (h)Yield (%)
2-(Bromomethyl)1272
2-(Iodomethyl)868

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(aminomethyl)cyclohexane-1-carboxylate, and how are intermediates purified?

The synthesis typically involves coupling tert-butyl-protected amines with cyclohexane carboxylate derivatives. For example, carbodiimide-mediated coupling (e.g., EDC/NHS) is widely used to introduce the aminomethyl group, followed by Boc deprotection with trifluoroacetic acid (TFA) . Purification often employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents like acetonitrile. Intermediate characterization relies on 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm regiochemistry and purity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • NMR spectroscopy : To confirm stereochemistry (e.g., coupling constants for axial/equatorial substituents on cyclohexane) and Boc-group integrity.
  • Mass spectrometry (HRMS/LC-MS) : For molecular weight verification and detection of byproducts.
  • HPLC : To assess purity (>95% is typical for pharmaceutical intermediates) .
  • IR spectroscopy : To monitor carbonyl stretches (~1700 cm1^{-1} for ester and carbamate groups) .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store under inert gas (N2_2/Ar) at 2–8°C in airtight containers. Avoid exposure to moisture (hydrolysis risk for tert-butyl esters) and strong acids/bases. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials, such as enantiopure cyclohexane-1-carboxylic acid derivatives.
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for hydrogenation of prochiral intermediates.
  • Dynamic kinetic resolution : Optimize reaction conditions (e.g., temperature, solvent) to favor one enantiomer during coupling .
    Post-synthesis, chiral HPLC with cellulose-based columns can separate enantiomers, while X-ray crystallography confirms absolute configuration .

Q. How can computational methods predict the biological activity of derivatives of this compound?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes in neurotransmitter pathways).
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to predict reactivity in nucleophilic/electrophilic environments.
  • MD simulations : Assess conformational stability of the cyclohexane ring in aqueous vs. lipid bilayer environments .
    For example, tert-butyl carbamates often act as prodrugs; simulations can predict hydrolysis rates under physiological conditions .

Q. What experimental designs resolve contradictions in biological assay data for this compound?

  • Dose-response curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.
  • Counter-screening : Validate target specificity using knock-out cell lines or isoform-selective inhibitors.
  • Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains inconsistent activity .
    Document buffer composition (e.g., DMSO% ≤0.1% to avoid solvent toxicity) and use internal controls (e.g., known agonists/antagonists) .

Methodological Considerations

Q. How is this compound utilized in multi-step drug discovery workflows?

  • Fragment-based drug design : Serve as a sp3^3-rich scaffold to enhance solubility and reduce toxicity.
  • Parallel synthesis : Diversify the aminomethyl group via reductive amination or Suzuki coupling to generate libraries for SAR studies.
  • Protecting group strategy : The tert-butyl ester facilitates selective deprotection in the presence of acid-labile functional groups .

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to minimize inhalation of dust/aerosols.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
    No acute toxicity is reported, but chronic exposure risks require adherence to ALARA principles .

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